molecular formula C9H5ClF4O B14763906 1-(2-Chloro-5-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone

1-(2-Chloro-5-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone

Cat. No.: B14763906
M. Wt: 240.58 g/mol
InChI Key: OTUVAXHEFUYWLL-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Chloro-5-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2-chloro-5-fluoro-3-methylphenylboronic acid with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the coupling process. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-5-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

1-(2-Chloro-5-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

1-(2-Chloro-5-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:

    2-Chloro-5-fluoro-3-methylphenylboronic acid: This compound shares a similar phenyl ring structure but differs in the functional groups attached.

    2-Bromo-1-(2-chloro-5-fluoro-3-methylphenyl)ethanone: This compound has a bromo group instead of the trifluoromethyl group, leading to different reactivity and applications

Properties

Molecular Formula

C9H5ClF4O

Molecular Weight

240.58 g/mol

IUPAC Name

1-(2-chloro-5-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H5ClF4O/c1-4-2-5(11)3-6(7(4)10)8(15)9(12,13)14/h2-3H,1H3

InChI Key

OTUVAXHEFUYWLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C(=O)C(F)(F)F)F

Origin of Product

United States

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